3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
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Overview
Description
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative by reacting 2,5-dimethylphenylamine with ethylene oxide in the presence of a base such as sodium hydroxide.
Quinazoline Ring Formation: The next step involves the formation of the quinazoline ring by reacting the piperazine derivative with anthranilic acid under acidic conditions.
Final Coupling Reaction: The final step involves coupling the quinazoline derivative with an appropriate acylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Research: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It binds to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting biochemical pathways.
Modulate Signal Transduction: It influences signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- **1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane
Uniqueness
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione is unique due to its specific structural features, which confer distinct biological activities and pharmacological properties
Properties
CAS No. |
896381-11-6 |
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Molecular Formula |
C22H24N4O3 |
Molecular Weight |
392.459 |
IUPAC Name |
3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O3/c1-15-7-8-16(2)19(13-15)24-9-11-25(12-10-24)20(27)14-26-21(28)17-5-3-4-6-18(17)23-22(26)29/h3-8,13H,9-12,14H2,1-2H3,(H,23,29) |
InChI Key |
BHYZDXXFNXIKST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
solubility |
not available |
Origin of Product |
United States |
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